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molecular formula C6H5BrN2O3 B8458214 (6-Bromo-pyridazin-3-yloxy)-acetic acid CAS No. 89581-39-5

(6-Bromo-pyridazin-3-yloxy)-acetic acid

Cat. No. B8458214
M. Wt: 233.02 g/mol
InChI Key: AJJAFMCSLICMHF-UHFFFAOYSA-N
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Patent
US08188291B2

Procedure details

To the crude (6-bromo-pyridazin-3-yloxy)-acetic acid tert-butyl ester obtained in step (a) 5 ml of 90% aqueous TFA were added, and the mixture was allowed to stand at room temperature for 3 h. After evaporation, a sodium hydrogencarbonate solution was added, and the solution extracted with ethyl acetate. The aqueous phase was acidified to pH=4 and extracted with ethyl acetate. The combined extracts were dried and evaporated. Yield: 147 mg.
Name
(6-bromo-pyridazin-3-yloxy)-acetic acid tert-butyl ester
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:16])[CH2:7][O:8][C:9]1[N:10]=[N:11][C:12]([Br:15])=[CH:13][CH:14]=1)(C)(C)C.C(O)(C(F)(F)F)=O>>[Br:15][C:12]1[N:11]=[N:10][C:9]([O:8][CH2:7][C:6]([OH:16])=[O:5])=[CH:14][CH:13]=1

Inputs

Step One
Name
(6-bromo-pyridazin-3-yloxy)-acetic acid tert-butyl ester
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)(C)OC(COC=1N=NC(=CC1)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation
ADDITION
Type
ADDITION
Details
a sodium hydrogencarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC=C(N=N1)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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